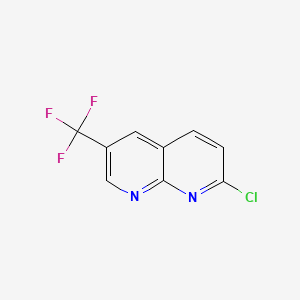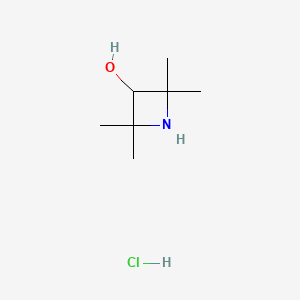
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is an organic compound with a unique structure that includes a four-membered azetidine ring substituted with four methyl groups and a hydroxyl group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride typically involves the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions. The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Another method involves the use of azetidin-3-ol as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohol derivatives, and substituted azetidines. These products have various applications in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biological inhibitors and probes for studying cellular processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: Similar in structure but with a piperidine ring instead of an azetidine ring.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Similar in terms of the tetramethyl substitution but with a different core structure.
Uniqueness
2,2,4,4-Tetramethylazetidin-3-ol hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research areas where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)5(9)7(3,4)8-6;/h5,8-9H,1-4H3;1H |
Clé InChI |
UIBWDIPFJDTSFO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(N1)(C)C)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
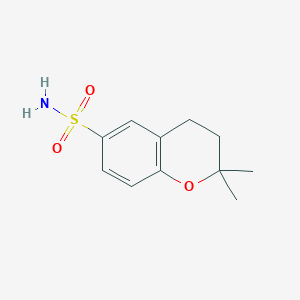
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
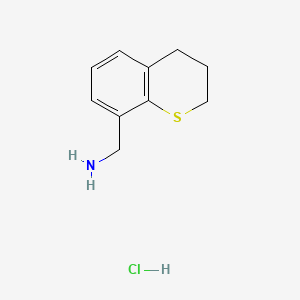
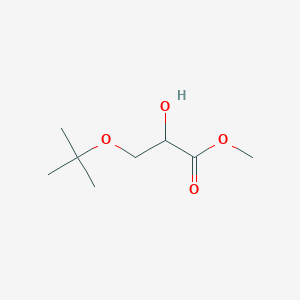
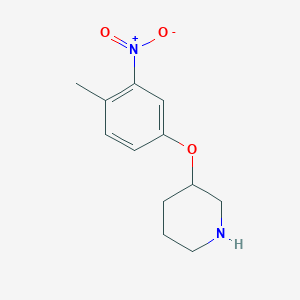
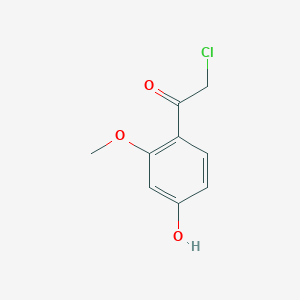
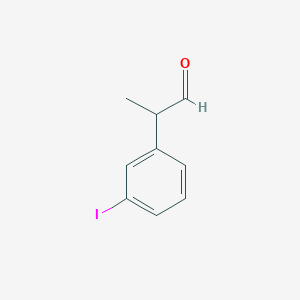
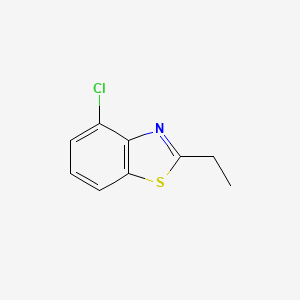
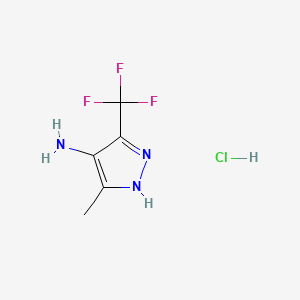
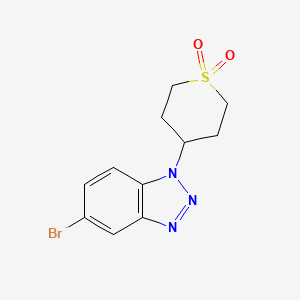
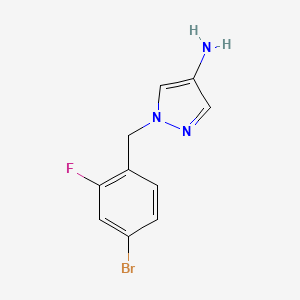
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
